molecular formula C8H10HgO3S2 B1206074 Thimerfonate CAS No. 33305-56-5

Thimerfonate

Cat. No.: B1206074
CAS No.: 33305-56-5
M. Wt: 418.9 g/mol
InChI Key: JECYIJAVKWQIKQ-UHFFFAOYSA-M
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Description

Thimerfonate (sodium timerfonate) is an alkyl mercuric derivative with germicidal activity, currently classified as an investigational compound . Its primary mechanism involves the release of mercury ions, which disrupt microbial enzymatic systems, leading to antiseptic effects. This compound’s investigational status suggests ongoing research into its efficacy and safety profile, particularly in comparison to established antiseptics .

Properties

CAS No.

33305-56-5

Molecular Formula

C8H10HgO3S2

Molecular Weight

418.9 g/mol

IUPAC Name

ethyl-(4-sulfophenyl)sulfanylmercury

InChI

InChI=1S/C6H6O3S2.C2H5.Hg/c7-11(8,9)6-3-1-5(10)2-4-6;1-2;/h1-4,10H,(H,7,8,9);1H2,2H3;/q;;+1/p-1

InChI Key

JECYIJAVKWQIKQ-UHFFFAOYSA-M

SMILES

CC[Hg]SC1=CC=C(C=C1)S(=O)(=O)O

Canonical SMILES

CC[Hg]SC1=CC=C(C=C1)S(=O)(=O)O

Related CAS

5964-24-9 (hydrochloride-salt)

Synonyms

ethyl(hydrogen p-mercaptobenzenesulfonato)mercury sodium salt
sodium thimerfonate
sodium timerfonate
thimerfonate
thimerfonate sodium salt
timerfonate

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds: Thimerfonate vs. Thimerosal

Structural and Functional Similarities

Both this compound and Thimerosal (sodium ethylmercuric thiosalicylate) are organomercury compounds. They share a sodium-based formulation and exhibit germicidal properties through mercury ion release.

Key Differences

Parameter This compound Thimerosal
Chemical Structure Alkyl mercuric derivative (exact structure unspecified) Ethylmercury conjugated to thiosalicylate
Applications Investigational (germicidal uses) Widely used as a vaccine preservative
Toxicity Concerns Limited data; under investigation Controversial due to ethylmercury toxicity
Regulatory Status Investigational Restricted use in some regions due to safety concerns

Thimerosal’s established role in vaccine preservation contrasts with this compound’s investigational status, highlighting differences in commercial adoption and safety validation. Both compounds face scrutiny due to mercury-related neurotoxicity risks, though this compound’s alkyl mercury structure may offer distinct pharmacokinetic properties requiring further study .

Comparison with Functionally Similar Compounds: this compound vs. Quaternary Ammonium Antiseptics

Overview of Functional Similarities

This compound is functionally comparable to non-mercury antiseptics like octafonium chloride and halopenium chloride, which are quaternary ammonium compounds (QACs). Both classes target microbial membranes but differ fundamentally in chemical composition and toxicity profiles.

Mechanistic and Practical Contrasts

Parameter This compound Octafonium Chloride Halopenium Chloride
Chemical Class Organomercury Quaternary ammonium compound Quaternary ammonium compound
Mechanism Mercury ion release, enzyme inhibition Disruption of microbial cell membranes Membrane disruption and protein denaturation
Toxicity High (mercury-related neurotoxicity) Moderate (local irritation) Moderate (limited systemic absorption)
Applications Investigational antiseptic Historical antiseptic use Studied for antibacterial/fungal roles

This compound’s mercury-based mechanism offers potent germicidal activity but necessitates rigorous safety evaluations .

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